VUF 11222

Overview

Description

VUF 11222: is a high-affinity non-peptide agonist of the chemokine receptor CXCR3. This compound is primarily used in scientific research to study inflammation and related biological processes .

Mechanism of Action

Target of Action

The primary target of VUF 11222 is the CXCR3 receptor . CXCR3 is a G-protein coupled receptor that plays a crucial role in the immune response, particularly in the context of inflammation .

Mode of Action

This compound acts as a non-peptide-like agonist for the CXCR3 receptor . As an agonist, it binds to the receptor and activates it, triggering a series of intracellular events.

Biochemical Pathways

The activation of the CXCR3 receptor by this compound can lead to various downstream effects, primarily related to the immune response and inflammation . .

Pharmacokinetics

It is soluble to 100 mm in dmso and to 10 mm in ethanol with gentle warming , which may influence its bioavailability and distribution.

Result of Action

The activation of the CXCR3 receptor by this compound can lead to a modulation of the immune response, particularly in the context of inflammation . The specific molecular and cellular effects would depend on the context of the immune response and the specific cells involved.

Biochemical Analysis

Biochemical Properties

VUF 11222 plays a significant role in biochemical reactions. It interacts with the CXCR3 chemokine receptor, which is prominently expressed in inner retinal astrocytes and ganglion cells . The nature of these interactions is characterized by high affinity binding .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating the activity of the CXCR3 chemokine receptor . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with the CXCR3 chemokine receptor . This can lead to changes in gene expression and can influence enzyme inhibition or activation .

Metabolic Pathways

This compound is involved in metabolic pathways through its interaction with the CXCR3 chemokine receptor

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve its interaction with the CXCR3 chemokine receptor

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of VUF 11222 involves the formation of a biaryl structure with a bromine and iodine substituent. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail .

Industrial Production Methods: : Industrial production methods for this compound are not widely documented. Typically, such compounds are synthesized in specialized laboratories under controlled conditions to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions: : VUF 11222 primarily undergoes substitution reactions due to the presence of halogen atoms (bromine and iodine) in its structure .

Common Reagents and Conditions: : Common reagents used in the synthesis and reactions of this compound include dimethyl sulfoxide (DMSO) and ethanol. The compound is soluble in DMSO up to 100 mM and in ethanol up to 10 mM with gentle warming .

Major Products: : The major products formed from the reactions of this compound depend on the specific conditions and reagents used. the primary focus is on maintaining the integrity of the biaryl structure while modifying the functional groups .

Scientific Research Applications

Chemistry: : VUF 11222 is used as a tool compound to study the modulation of peptide receptor function, particularly in the context of chemokine receptors .

Biology: : In biological research, this compound is utilized to investigate the role of CXCR3 in various inflammatory processes. It helps in understanding the signaling pathways and cellular responses mediated by this receptor .

Medicine: : Although not used directly in clinical settings, this compound aids in preclinical studies to explore potential therapeutic targets for inflammatory diseases .

Industry: : The compound is primarily used in research and development within the pharmaceutical industry to develop new anti-inflammatory drugs .

Comparison with Similar Compounds

Similar Compounds: : Compounds similar to VUF 11222 include other CXCR3 agonists and antagonists, such as Balixafortide and Plerixafor .

Uniqueness: : this compound is unique due to its high affinity and specificity for the CXCR3 receptor. Unlike peptide-based agonists, this compound is a non-peptide compound, which offers advantages in terms of stability and ease of synthesis .

Biological Activity

VUF 11222 is a high-affinity, non-peptide agonist for the C-X-C chemokine receptor type 3 (CXCR3), which plays a significant role in immune responses and inflammatory processes. This compound has garnered attention for its potential therapeutic applications in various diseases, particularly those involving immune modulation and cancer.

- Chemical Formula : C₃₁H₃₃N₃O₃

- Molecular Weight : Approximately 552.33 g/mol

- Structure : this compound is characterized by its non-peptide nature, which distinguishes it from many traditional drug candidates targeting similar pathways.

This compound functions primarily by activating the CXCR3 receptor, which is implicated in various biological processes including:

- Chemotaxis : It promotes the migration of immune cells to sites of inflammation, enhancing the body’s response to injury or infection.

- Cytokine Modulation : The compound influences the release of cytokines, which are crucial in regulating immune responses and inflammation .

Biological Activities

This compound exhibits several notable biological activities:

- Immune Modulation : By activating CXCR3, this compound can enhance the recruitment of T cells and other immune cells to inflammatory sites, potentially improving outcomes in autoimmune diseases and infections.

- Cancer Biology : The activation of CXCR3 is linked to tumor growth and metastasis. Studies suggest that this compound may have therapeutic implications in cancer treatment by modulating immune responses against tumors .

In Vivo Studies

A study involving intraperitoneal administration of this compound demonstrated its capacity to induce reactive gliosis, a process associated with neuroinflammation. The experimental design included:

- Dosage : this compound was administered at a concentration of 300 mg/kg.

- Control : DMSO was used as a vehicle control.

- Outcomes : The study observed no significant adverse effects from the administration, indicating a favorable safety profile for this dosage .

Comparative Binding Affinity

The following table summarizes the binding affinities of this compound compared to other chemokine receptor ligands:

| Compound Name | Type | Binding Affinity (pKi) | Unique Features |

|---|---|---|---|

| This compound | Non-peptidomimetic agonist | ~7.2 | High affinity for CXCR3 |

| VUF 11418 | Non-peptidomimetic agonist | ~7.0 | Structural analog with distinct pharmacological properties |

| Plerixafor Hydrochloride | Antagonist | ~8.0 | Targets CXCR4, contrasting with this compound's agonistic role |

| BMS CCR2 22 | Antagonist | ~8.5 | Selective for CCR2 |

This table highlights the relative potency and unique characteristics of this compound in comparison to other compounds targeting chemokine receptors .

Potential Applications

Given its biological activity, this compound has potential applications in:

- Immunology Research : As a tool for studying CXCR3-mediated pathways in inflammation and immune responses.

- Cancer Therapy : Investigating its role in enhancing anti-tumor immunity or inhibiting tumor growth through modulation of immune cell trafficking.

Properties

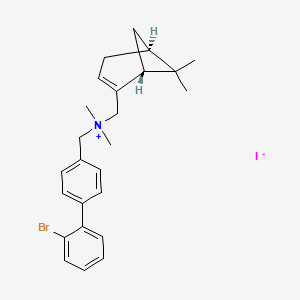

IUPAC Name |

[4-(2-bromophenyl)phenyl]methyl-[[(1R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl]-dimethylazanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31BrN.HI/c1-25(2)21-14-13-20(23(25)15-21)17-27(3,4)16-18-9-11-19(12-10-18)22-7-5-6-8-24(22)26;/h5-13,21,23H,14-17H2,1-4H3;1H/q+1;/p-1/t21-,23-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXXWHYDKYNWDKJ-IUQUCOCYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC=C(C1C2)C[N+](C)(C)CC3=CC=C(C=C3)C4=CC=CC=C4Br)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]2CC=C([C@@H]1C2)C[N+](C)(C)CC3=CC=C(C=C3)C4=CC=CC=C4Br)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31BrIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

552.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.